5-ブロモ-3-ヒドロキシ-3-(2-オキソプロピル)-1,3-ジヒドロ-2H-インドール-2-オン

説明

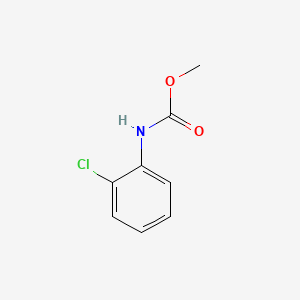

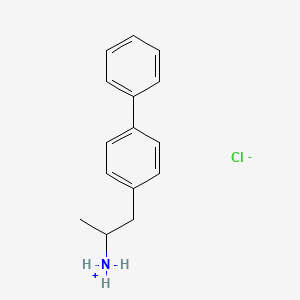

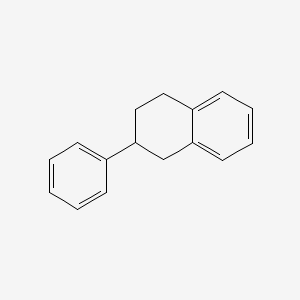

The compound of interest, 5-Bromo-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one, is a brominated indole derivative. Indole derivatives are a significant class of compounds due to their presence in many natural products and pharmaceuticals. They are known for their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related brominated indole derivatives often involves condensation reactions. For instance, the Schiff base ligand 5-bromo-3-(((8-hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one (BHMQMHI) was prepared via condensation of 5-bromo-3-hydrazonoindolin-2-one and 7-formyl-8-hydroxy-2-methylquinoline . Similarly, the synthesis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole was achieved through a condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of brominated indole derivatives is often characterized using various spectroscopic techniques. X-ray diffraction (XRD) is commonly used to confirm the structure, as seen in the study of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole . Additionally, Density Functional Theory (DFT) calculations can be employed to predict and confirm the molecular structure, as demonstrated in the chiral characterization of 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one .

Chemical Reactions Analysis

Brominated indole derivatives can participate in various chemical reactions. For example, the Schiff base ligand BHMQMHI and its metal complexes were involved in potentiometric studies to determine stability constants . The reactivity of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles, leading to the formation of cyclopropane derivatives, provides insight into the potential reactivity of brominated lactones .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated indole derivatives can be deduced from their spectroscopic data and thermal analysis. For instance, the thermal stability of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole was reported to be good up to 215°C . The Schiff base ligand BHMQMHI and its metal complexes were characterized by various techniques, including IR, UV-Vis, mass spectrometry, 1H NMR, ESR, and thermal studies, which provide comprehensive information about their physical and chemical properties .

Relevant Case Studies

The biological evaluation of brominated indole derivatives is of significant interest. The Schiff base BHMQMHI and its metal complexes were screened for in vitro antibacterial and antifungal activities, as well as DNA cleavage activities . These studies are relevant as they demonstrate the potential applications of such compounds in the development of new therapeutic agents.

科学的研究の応用

コンボルタミジン誘導体の合成

この化合物は、(–)-コンボルタミジンa誘導体とアナログの合成に使用されます . この化合物は、急性感染MT-4細胞においてCC 50 = 0.197 mMで有意な細胞毒性を示します . また、(S)-3-ヒドロキシ-3-(2-オキソプロピル)インドリン-2-オンと5-ブロモイサチンとの反応からモノブロモキシンドールを合成するのにも使用されます .

抗腫瘍活性

この化合物は、抗腫瘍活性において潜在的な可能性を示しています . これは、C-3を介して2-オキソプロピル置換基に結合した構造フラグメントによるものです .

鎮痛活性

抗腫瘍活性に加えて、この化合物は鎮痛活性も示しています . これは、痛み管理研究の潜在的な候補となります .

創薬

この化合物のユニークな構造は、創薬における潜在的な用途を提供します. 有機合成と医薬品化学に使用することができます.

電気有機合成

この化合物は、3-ヒドロキシオキシンンドールのナノ粒子を電気有機合成する際に使用されます . この方法は、プロパノール中でのイサチンとインドールの反応に基づいています .

ナノテクノロジー

この化合物は、ナノ粒子を形成するために使用することができます。ナノ粒子とは、ナノスケールの大きさの固体粒子です . これは、薬物のバイオアベイラビリティの向上など、ヘルスケア業界でさまざまな用途があります .

抗菌活性

この化合物が含まれるオキシンドール誘導体は、抗菌特性で知られています . これは、新規抗生物質の開発研究の潜在的な候補となります .

抗炎症活性

オキシンドール誘導体は、抗菌特性に加えて、抗炎症特性も有しています . これは、炎症性疾患の治療研究の潜在的な候補となります .

将来の方向性

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicine, given its usefulness as antibacterials, anti-inflammatories, laxatives, growth hormone secretagogues, and new targets for cancer chemotherapy . Additionally, the method of its synthesis could be optimized for industrial-scale production .

特性

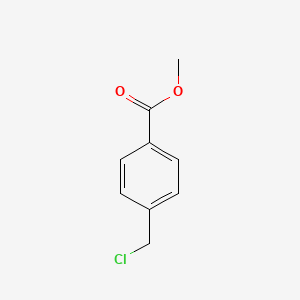

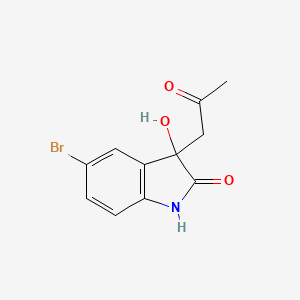

IUPAC Name |

5-bromo-3-hydroxy-3-(2-oxopropyl)-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3/c1-6(14)5-11(16)8-4-7(12)2-3-9(8)13-10(11)15/h2-4,16H,5H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIEOWMKDHNNNHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1(C2=C(C=CC(=C2)Br)NC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101186612 | |

| Record name | 5-Bromo-1,3-dihydro-3-hydroxy-3-(2-oxopropyl)-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101186612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76325-66-1 | |

| Record name | 5-Bromo-1,3-dihydro-3-hydroxy-3-(2-oxopropyl)-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76325-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Indol-2-one, 1,3-dihydro-5-bromo-3-hydroxy-3-(2-oxopropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076325661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC294553 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-1,3-dihydro-3-hydroxy-3-(2-oxopropyl)-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101186612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone](/img/structure/B1345109.png)